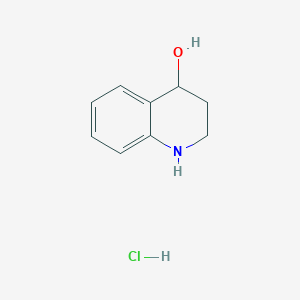

1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride

Description

1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride is a tetrahydroquinoline derivative characterized by a hydroxyl group at the 4-position and a hydrochloride salt. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties. Key physical properties include a molecular formula of C₉H₁₂ClNO (based on related analogs) and a purity of ≥98% . The hydrochloride salt enhances water solubility, making it suitable for biological assays and formulation development.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-ol;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,9-11H,5-6H2;1H |

InChI Key |

AYZOELVHJSNQIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC=CC=C2C1O.Cl |

Origin of Product |

United States |

Preparation Methods

Aluminum Chloride-Catalyzed Cyclization

A method inspired by tetrahydroisoquinoline synthesis involves cyclization of N-substituted intermediates. For example, N-(2-bromoethyl)-N-(1,2-diphenylethyl)ammonium bromide undergoes decomposition in the presence of AlCl₃ to form tetrahydroisoquinoline derivatives. Adapting this approach for tetrahydroquinolin-4-ol hydrochloride requires introducing a hydroxyl group during or after cyclization.

Key Steps :

-

Cyclization : React N-substituted ammonium salts with AlCl₃ in decalin at 120–130°C.

-

Hydroxylation : Post-cyclization, hydroxyl groups may be introduced via oxidation or nucleophilic addition.

-

Salt Formation : Treat the free base with HCl gas or aqueous HCl to form the hydrochloride salt.

Advantages :

Limitations :

-

Requires careful control of reaction conditions to prevent side reactions.

Reduction of Quinoline Derivatives

Catalytic Hydrogenation

Direct reduction of quinoline precursors offers a straightforward route. For example, 2,3-dihydroquinolin-4-ones can be reduced to tetrahydroquinolines using hydrogen over palladium or platinum catalysts.

Key Steps :

-

Reduction : Hydrogenate quinoline derivatives in THF or ethanol with Pd/C or H₂ gas.

-

Hydroxylation : Ensure the hydroxyl group is present in the starting material or introduced post-reduction.

-

Salt Formation : Protonate the hydroxyl group with HCl.

Example :

Reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-one with Grignard reagents followed by dehydration and reduction yields tetrahydroquinolines. Subsequent acidification forms the hydrochloride.

Yields :

Grignard Reaction and Acid Workup

Nucleophilic Addition and Dehydration

This method leverages Grignard reagents to install substituents, followed by dehydration and reduction.

Key Steps :

-

Grignard Addition : React 2,3-dihydroquinolin-4-ones with arylmagnesium bromide in THF.

-

Dehydration : Acid-catalyzed dehydration of the resulting alcohol yields dihydroquinoline intermediates.

-

Reduction : Hydrogenate the dihydroquinoline to tetrahydroquinoline.

-

Salt Formation : Treat with HCl to precipitate the hydrochloride.

Example :

3-Substituted-5,7-dimethoxy-2,3-dihydroquinolin-4-one reacts with Grignard reagents to form 3,3-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ols (72–77% yield). Subsequent reduction and acidification yield the hydrochloride.

Free Base to Hydrochloride Conversion

HCl Gas Bubbling

A common method for salt formation involves exposing the free base to HCl gas.

Protocol :

-

Dissolve : Dissolve 1,2,3,4-tetrahydroquinolin-4-ol in anhydrous THF or toluene.

-

Protonate : Bubble dry HCl gas through the solution until precipitation occurs.

-

Isolate : Filter the precipitate and wash with ether to remove excess HCl.

Advantages :

Challenges :

-

Requires anhydrous conditions to prevent side reactions.

Asymmetric Synthesis for Optical Activity

Chiral Resolution

Patent EP1964925A1 describes a method for optically active 4-hydroxy-tetrahydroquinolines using chiral catalysts or resolving agents.

Key Steps :

-

Cyclization : Asymmetric cyclization of propylidene-amine derivatives.

-

Resolution : Use optically active acids or chiral chromatography to isolate enantiomers.

-

Salt Formation : Protonate the resolved enantiomer with HCl.

Applications :

Demethylation and Salt Formation

Boron Tribromide (BBr₃) Demethylation

For dimethoxy precursors, selective demethylation followed by salt formation is feasible.

Key Steps :

-

Demethylation : Treat 5,7-dimethoxytetrahydroquinoline with BBr₃ in DCM.

-

Salt Formation : Add aqueous HCl to precipitate the hydrochloride.

Example :

Demethylation of 3c (3,4-diaryl-5,7-dimethoxytetrahydroquinoline) yields hydroxylated derivatives, which are protonated to form the hydrochloride.

Yields :

Supplier and Physical Property Data

| Supplier | Product Number | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| Chemenu | CM222685 | 95% | 1g | 421 |

| Crysdot | CD11173922 | 95+% | 1g | 446 |

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Hazards | H302 (Toxic if swallowed) |

Data sourced from ChemicalBook and Chemsrc.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Reagents |

|---|---|---|---|---|

| Cyclization (AlCl₃) | High | Moderate | Moderate | AlCl₃, decalin |

| Catalytic Hydrogenation | High | High | High | H₂, Pd/C |

| Grignard Addition | Moderate | Moderate | Low | Grignard reagents, THF |

| Free Base Protonation | High | High | High | HCl gas, anhydrous solvents |

Chemical Reactions Analysis

Reduction Reactions

The compound’s tetrahydroquinoline core undergoes further reduction under catalytic hydrogenation conditions. For example:

-

Hydrogenation with Pt/C selectively yields cis-configured products due to steric interactions between substituents and the catalyst surface. In related tetrahydroquinolines, this method achieves ≥13:1 cis selectivity under 4 atm H₂ .

-

Diastereoselective reductions of imine intermediates (e.g., 15 → 16 ) proceed with 93%–98% yields, favoring hydrogen addition to the face opposite bulky substituents .

Table 1: Reduction Reaction Parameters

| Substrate | Catalyst | Pressure (atm) | Yield (%) | cis Selectivity | Source |

|---|---|---|---|---|---|

| Imine intermediate | Pt/C | 4 | 93–98 | ≥13:1 | |

| Nitroaromatic precursor | Pd/C | 1 | – | Predominantly trans |

Oxidation Reactions

The hydroxyl group at position 4 is susceptible to oxidation, forming 4-quinolinone derivatives. Key findings include:

-

Oxidation with KMnO₄ converts the hydroxyl group to a ketone, yielding dihydroquinolinones in moderate-to-high yields (30%–96%) depending on substituent electronic effects .

-

Triflic acid (TfOH) promotes room-temperature oxidation of related tetrahydroquinolines, avoiding harsh thermal conditions .

Substitution Reactions

The protonated amine in the hydrochloride form requires deprotonation for nucleophilic substitution. Notable examples:

-

Acylation with 2-(4-isobutylphenyl)propanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) achieves 96% yield, forming N-acyl derivatives .

-

Electrophilic aromatic substitution at the C8 position is facilitated by the electron-donating hydroxyl group, enabling halogenation or nitration under mild acidic conditions .

Table 2: Substitution Reaction Conditions

| Reaction Type | Reagent | Solvent | Base | Yield (%) | Source |

|---|---|---|---|---|---|

| Acylation | Propanoyl chloride | DCM | TEA | 96 | |

| SₙAr (nucleophilic) | NaN₃, NaBH₄ | EtOH/H₂O | – | 71 |

Acid-Catalyzed Reactions

Protonation of the hydroxyl or amine groups enables acid-mediated transformations:

-

Triflic acid (10 mol%) in ethanol/acetonitrile triggers imino-Diels-Alder reactions with aldehydes and vinyl formamide, forming polycyclic derivatives at room temperature .

-

Rearrangements under acidic conditions (e.g., TfOH) convert tetrahydroquinolines to dihydroquinolinones via ring contraction .

Dearomatization and Cycloadditions

Visible-light-driven processes enable functionalization of the aromatic ring:

-

Photo-silaboration adds silyl and boron groups to the C2 position, achieving enantioselectivity up to 99% ee under blue LED irradiation .

-

Organolithium reagents participate in carbo-sila-boration cascades, generating complex architectures in one pot .

Metal-Promoted Processes

Transition metals facilitate cross-coupling and functionalization:

-

Pd/C promotes hydrogenolysis of C–N bonds in related compounds, though selectivity depends on pressure and solvent .

-

Cu(I)-catalyzed Ullmann coupling introduces aryl groups at the hydroxyl position, though yields are substrate-dependent .

Key Research Findings

-

Catalyst Dependency : Pt/C favors cis-selective hydrogenation, while Pd/C leads to aromatic byproducts .

-

Solvent Effects : Ethanol/acetonitrile mixtures optimize imino-Diels-Alder reactions by balancing polarity and solubility .

-

Steric Control : Bulky substituents at C2 enhance diastereoselectivity during reductions by enforcing pseudoaxial conformations .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

1,2,3,4-Tetrahydroquinolin-4-ol derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted the synthesis of novel tetrahydroquinoline derivatives that exhibited potent anticancer activity against various cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

2. Neuroprotective Effects

The neuroprotective properties of 1,2,3,4-tetrahydroquinolin-4-ol have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds derived from this scaffold have been shown to modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress .

3. Analgesic Properties

Research has demonstrated that tetrahydroquinoline derivatives can act as analgesics by interacting with opioid receptors. In vivo studies have indicated that certain N-substituted analogues of tetrahydroquinoline exhibit both agonistic and antagonistic effects on mu-opioid receptors, providing a balanced profile for pain management .

Industrial Applications

1. Agricultural Chemicals

Tetrahydroquinoline derivatives are being investigated for their potential use as pesticides and herbicides. Their ability to inhibit specific enzymes in target pests suggests a mechanism for pest control that could reduce reliance on traditional agrochemicals .

2. Antioxidants and Corrosion Inhibitors

The antioxidant properties of 1,2,3,4-tetrahydroquinolin-4-ol make it a candidate for use in food preservation and materials protection. Studies indicate that these compounds can effectively scavenge free radicals and prevent oxidative damage in various substrates .

Table 1: Biological Activities of 1,2,3,4-Tetrahydroquinolin-4-ol Derivatives

Table 2: Synthesis Methods for Tetrahydroquinoline Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Reaction with aryl groups to form new derivatives | 72–77% |

| Domino Reactions | Multiple-step reactions leading to tetrahydroquinolines | Varies |

| Acylation | Coupling with acyl chlorides | High yield |

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer activity against breast cancer cell lines. The results showed that certain compounds induced significant apoptosis at low micromolar concentrations. The structure-activity relationship (SAR) analysis revealed critical modifications that enhanced potency .

Case Study 2: Neuroprotective Mechanisms

In vitro studies were conducted using neuronal cell cultures exposed to oxidative stressors. Tetrahydroquinoline derivatives were administered prior to exposure, resulting in reduced cell death compared to controls. This study provides insights into the potential mechanisms through which these compounds exert neuroprotective effects .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (Compound 2)

(R)-1-Acetyl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-Tetrahydroquinolin-4-aminium Chloride (13a)

- Structure : Features a naphthalene substituent and an acetylated amine.

- Synthesis : Produced via general Procedure I, involving HCl-mediated precipitation and ether washing .

- Key Differences : The bulky naphthalene group enhances lipophilicity, likely improving blood-brain barrier penetration compared to the hydroxylated parent compound .

5,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-4-ol Hydrochloride

- Structure: Isoquinoline core with methoxy groups at C5 and C6.

- Properties: The isoquinoline scaffold and methoxy substituents confer distinct electronic effects, altering binding affinity for targets like opioid receptors .

Table 1: Structural and Physical Properties Comparison

Pharmacological Activity

RET Kinase Inhibitors

- Example: 1-(6,7-Dimethoxyquinazolin-4-yl)-1,2,3,4-tetrahydroquinolin-5-ol hydrochloride (45) Activity: Acts as a potent RET kinase inhibitor (94% yield in synthesis) . Comparison: The quinazoline moiety in Compound 45 introduces additional hydrogen-bonding interactions, enhancing kinase selectivity compared to the simpler hydroxylated parent compound .

Stability Considerations

- Hydrochloride salts (e.g., 1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride, CAS 7578-79-2) exhibit improved shelf life over free bases but may hydrolyze under acidic conditions .

Biological Activity

1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride is a compound that has garnered attention for its diverse biological activities. This review synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is derived from the tetrahydroquinoline scaffold, which is known for its structural versatility and potential pharmacological applications. The synthesis typically involves multi-step processes that can include nitration and acylation reactions to modify the core structure for enhanced biological activity .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that tetrahydroquinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from this scaffold have shown significant antiproliferative effects against colorectal cancer cells by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway .

- Antimicrobial Properties : Research indicates that tetrahydroquinolines possess antimicrobial activity against various pathogens. A study highlighted the effectiveness of these compounds in targeting Apicomplexan parasites, which are responsible for diseases such as malaria and toxoplasmosis .

- Neuroprotective Effects : Tetrahydroquinoline derivatives have been investigated for their neuroprotective properties. They may exert protective effects against neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

- Colorectal Cancer Treatment : A study synthesized a series of tetrahydroquinoline derivatives and evaluated their effects on HCT-116 colon cancer cells. The lead compound exhibited an IC50 value of 4.9 μM, demonstrating potent antiproliferative activity .

- Inhibition of Apicomplexan Parasites : Another research effort focused on developing tetrahydroquinolone-like inhibitors targeting cytochrome b in Apicomplexan parasites. The compounds showed improved solubility and lower toxicity compared to existing treatments .

- Neurodegenerative Disorders : A review discussed various tetrahydroquinoline analogs that showed promise in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with relevant biological targets .

Table 1: Biological Activity Summary of Tetrahydroquinolin-4-ol Hydrochloride Derivatives

| Compound Name | Activity Type | Target/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| 20d | Antiproliferative | HCT-116 | 4.9 | |

| THQ Derivative A | Antimicrobial | Toxoplasma gondii | - | |

| THQ Derivative B | Neuroprotective | Neuroblastoma cells | - |

The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways involved in proliferation and apoptosis. For example:

Q & A

Basic: What are the established synthetic routes for 1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride, and how are the products characterized?

The synthesis typically involves reductive amination or cyclization strategies. For example, describes a multi-step synthesis starting with tetrahydroquinoline derivatives treated with LiAlH₄ in THF, followed by hydrochlorination using SOCl₂ in CHCl₃ or 1 M HCl to form the hydrochloride salt . Characterization relies on ¹H NMR (to confirm proton environments), mass spectrometry (ESI-MS) for molecular ion verification, and HPLC (≥95% purity thresholds). These methods ensure structural fidelity and purity for downstream applications .

Basic: What key reagents and reaction conditions are critical for synthesizing this compound?

Critical reagents include LiAlH₄ (for reduction), SOCl₂ (for hydrochlorination), and THF as a solvent. Reaction conditions often involve ambient temperature (rt) for reductions and controlled HCl addition to avoid over-acidification, which can degrade intermediates . For example, notes that HCl treatment must be performed in anhydrous CHCl₃ to prevent side reactions .

Advanced: How can reaction yields be optimized in large-scale syntheses?

Yield optimization requires adjusting solvent polarity , reagent stoichiometry , and temperature . In , tert-butyl protection of intermediates improved yields (e.g., 72.6% for compound 70 ) by reducing steric hindrance during coupling reactions . Additionally, slow addition of HCl and rigorous drying under vacuum minimized salt hydration, enhancing crystallinity and purity .

Advanced: How are stereochemical challenges addressed during synthesis?

Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis . For example, highlights the use of enantiomerically pure tetrahydroisoquinoline precursors, where stereocenters are preserved during HCl salt formation . Racemic mixtures (e.g., compound 71 in ) may require chromatographic separation using chiral columns .

Advanced: What methodologies are used to evaluate biological activity, such as NOS inhibition?

Biological evaluation employs recombinant enzyme assays (e.g., human iNOS, eNOS, or nNOS expressed in Sf9 cells). details a radioactive method measuring ¹⁴C-labeled arginine conversion to citrulline, with IC₅₀ values calculated to compare inhibitor potency . Positive controls (e.g., L-NAME) and triplicate measurements ensure reproducibility.

Basic: What safety precautions are necessary when handling this compound?

Safety data sheets ( ) indicate hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335). Precautions include glovebox use for hygroscopic intermediates, fume hoods during HCl treatment, and PPE (nitrile gloves, goggles) . Waste must be neutralized before disposal.

Advanced: How are purity discrepancies resolved when using HPLC vs. NMR data?

Discrepancies arise from residual solvents (detected via NMR but not HPLC) or column artifacts. recommends dual-column HPLC (C18 and HILIC) to confirm purity, coupled with TGA (thermogravimetric analysis) to quantify solvent content . For example, a 95% HPLC purity with <2% solvent by TGA is acceptable for biological assays.

Advanced: How are hygroscopic intermediates stabilized during synthesis?

Hygroscopic intermediates (e.g., free bases) are handled under anhydrous N₂ atmosphere and stored with molecular sieves. describes immediate HCl salt formation post-reduction to prevent moisture absorption, followed by vacuum drying (2 days) to ensure stability .

Advanced: How are conflicting spectroscopic data (e.g., NMR shifts) analyzed?

Conflicting NMR peaks may indicate rotamers or prototropic tautomerism . suggests variable-temperature NMR (VT-NMR) to assess dynamic equilibria. For example, amine protons in tetrahydroquinoline derivatives show broadened peaks at rt but resolve at −40°C . MS/MS fragmentation patterns can corroborate structural assignments .

Basic: What are the solubility and stability profiles of this compound in common solvents?

The hydrochloride salt is water-soluble due to ionic character but degrades in basic media. notes stability in anhydrous DMSO or ethanol at −20°C for long-term storage. Aqueous solutions should be used within 24 hours to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.